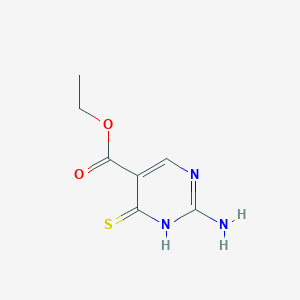

Ethyl 2-amino-4-thioxo-1,4-dihydropyrimidine-5-carboxylate

Description

Ethyl 2-amino-4-thioxo-1,4-dihydropyrimidine-5-carboxylate is a dihydropyrimidine derivative characterized by a thioxo group at position 4 and an amino group at position 2. The ethoxycarbonyl moiety at position 5 enhances its solubility and modulates electronic properties, making it a versatile scaffold for pharmacological applications.

Properties

Molecular Formula |

C7H9N3O2S |

|---|---|

Molecular Weight |

199.23 g/mol |

IUPAC Name |

ethyl 2-amino-6-sulfanylidene-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C7H9N3O2S/c1-2-12-6(11)4-3-9-7(8)10-5(4)13/h3H,2H2,1H3,(H3,8,9,10,13) |

InChI Key |

ACEQHARACUVYDP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(NC1=S)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-Pyrimidinecarboxylicacid,2-amino-1,4-dihydro-4-thioxo-,ethylester(9CI) typically involves the reaction of appropriate pyrimidine derivatives with ethyl ester and thioxo reagents under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product.

Chemical Reactions Analysis

5-Pyrimidinecarboxylicacid,2-amino-1,4-dihydro-4-thioxo-,ethylester(9CI) undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert the thioxo group to a thiol group using reducing agents such as sodium borohydride.

Substitution: The amino and carboxylic acid groups can participate in substitution reactions, where they are replaced by other functional groups under suitable conditions.

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that ethyl 2-amino-4-thioxo-1,4-dihydropyrimidine-5-carboxylate and its derivatives exhibit significant antimicrobial activity . Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action typically involves:

- Disruption of bacterial cell membranes

- Inhibition of essential metabolic pathways

For instance, studies on metal complexes of thioxo-pyrimidines have demonstrated effective antibacterial properties, suggesting that this compound could be a valuable candidate in developing new antimicrobial agents.

Anticancer Activity

Case Studies:

- Apoptosis Induction : Research has shown that derivatives of pyrimidine can induce apoptosis in various cancer cell lines. For example, compounds similar to this compound activate caspase pathways leading to increased apoptosis in leukemia cells.

- Cell Cycle Arrest : Studies indicate that related compounds can significantly alter the cell cycle profile by increasing the sub-G1 phase, indicative of apoptotic activity. This effect is likely mediated through interactions with cellular signaling pathways.

Enzyme Inhibition

The thioxo group present in this compound is crucial for its potential as an enzyme inhibitor . Compounds with similar structures have demonstrated the ability to inhibit key enzymes involved in cancer proliferation and microbial resistance. This characteristic makes them promising leads for drug development.

Mechanisms of Action:

- Binding Affinity : The amino and thioxo groups enhance binding to target enzymes or receptors, modulating their activity.

- Reactive Oxygen Species (ROS) : Increased levels of ROS have been associated with the compound's ability to induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 5-Pyrimidinecarboxylicacid,2-amino-1,4-dihydro-4-thioxo-,ethylester(9CI) involves its interaction with specific molecular targets and pathways. The amino and thioxo groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Dihydropyrimidine derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a comparative analysis of Ethyl 2-amino-4-thioxo-1,4-dihydropyrimidine-5-carboxylate with structurally related compounds:

Structural Modifications and Bioactivity

Key Observations

In contrast, 2-thiazolyl (GLS-4) or 2-SCH₃ groups (IIh/IIl) confer antiviral or analgesic properties, respectively . 4-Position: Aryl or biphenyl groups (e.g., in 8a-j or GLS-4) enhance lipophilicity, aiding membrane penetration for antimicrobial or antiviral action. Halogenated phenyl groups (e.g., 2-chloro-4-fluorophenyl in ) improve target binding via hydrophobic/halogen interactions. 6-Methyl Group: Common in antiviral derivatives (e.g., GLS-4), this substituent likely stabilizes the dihydropyrimidine ring conformation .

Mechanistic Insights: Antimicrobial Activity: Compounds with 2-benzylthio or 2-amino-thioxo groups disrupt microbial cell walls or inhibit enzymes like dihydrofolate reductase . Antiviral Activity: Thiazolyl and halophenyl groups in GLS-4 interfere with HBV capsid assembly, a mechanism distinct from lamivudine’s reverse transcriptase inhibition .

Synthetic Flexibility: The target compound’s 2-amino-4-thioxo motif can be further functionalized. For example, alkylation of 2-thioxo groups (as in ) or solid-phase synthesis () enables rapid diversification.

Biological Activity

Ethyl 2-amino-4-thioxo-1,4-dihydropyrimidine-5-carboxylate (C7H9N3O2S) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a unique thioxo group which may influence its interaction with biological targets, leading to various pharmacological effects. The compound is synthesized through reactions involving pyrimidine derivatives and thioxo reagents, and its biological activity is primarily attributed to its structural characteristics.

| Property | Value |

|---|---|

| Molecular Formula | C7H9N3O2S |

| Molecular Weight | 199.23 g/mol |

| IUPAC Name | Ethyl 2-amino-6-sulfanylidene-1H-pyrimidine-5-carboxylate |

| InChI Key | ACEQHARACUVYDP-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CN=C(NC1=S)N |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that various metal complexes of thioxo-pyrimidines possess antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism of action often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Activity

Case Studies:

- Apoptosis Induction : Similar compounds have demonstrated the ability to induce apoptosis in cancer cell lines. For instance, derivatives of pyrimidine have been shown to activate caspase pathways, leading to increased apoptosis in leukemia cells. This suggests that this compound may also possess anticancer properties through similar mechanisms.

- Cell Cycle Arrest : In studies involving related compounds, significant alterations in the cell cycle profile were observed, particularly an increase in the sub-G1 phase indicative of apoptotic activity. This effect is likely mediated by the compound's interaction with cellular signaling pathways.

Enzyme Inhibition

The thioxo group in this compound is believed to play a crucial role in enzyme inhibition. Compounds with similar structures have been shown to inhibit key enzymes involved in cancer proliferation and microbial resistance, potentially making them valuable leads for drug development.

The biological effects of this compound can be attributed to its ability to interact with specific molecular targets:

- Binding Affinity : The amino and thioxo groups enhance binding to target enzymes or receptors, modulating their activity.

- Reactive Oxygen Species (ROS) : Increased ROS levels have been associated with the compound's ability to induce apoptosis in cancer cells.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| Ethyl 2-amino-4-oxo-1,4-dihydropyrimidine | Lacks thioxo group | Lower anticancer efficacy |

| Ethyl 2-amino-4-methyl-1,4-dihydropyrimidine | Methyl group instead of thioxo | Different enzyme inhibition profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.